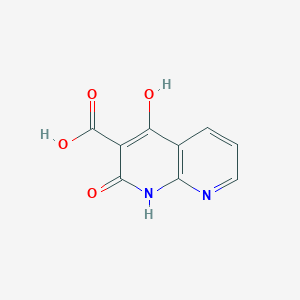

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is a chemical compound that has been developed as a selective cannabinoid CB2 receptor compound . It has been used in the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides . The synthesis and characterization of the claimed compounds have been disclosed .Molecular Structure Analysis

The molecular structure of this compound is complex, and it has been developed as a selective cannabinoid CB2 receptor compound . The structure of previously described inhibitors can be used to aid the design of new anti-IN compounds .Chemical Reactions Analysis

The chemical reactions of this compound involve a pro-drug type of mechanism . The hydroxylamide group resulted in a more than two-orders of magnitude loss of ST inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has high intestinal absorption and good blood-brain barrier penetration .科学的研究の応用

Synthesis and Physicochemical Properties

This compound is part of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. The synthesis and a comparative analysis of the acidic properties of these compounds have been carried out . The recorded NMR spectra of these compounds are also discussed along with their analgesic properties .

Biological Properties

A brief glance at the scientific literature and patent documentation for 4-hydroxy-2-quinolones shows a very broad range of biological properties typifying them . This includes their potential as inhibitors of Streptococcus pneumoniae .

Antibiotic Applications

Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially those containing a fluorine atom, are known as highly effective antibiotics . The sulfur atom in the 2 position of the quinoline moiety improves antibacterial activity .

Synthesis of Heteroannelated Derivatives

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . These compounds have utility in the synthesis of fused ring systems .

Antitubercular Activity

Thiosemicarbazones prepared from these compounds exist in the solid state exclusively in the syn-form while in solution a hydrazone ↔ enhydrazine tautomerism is observed . The results of a study of the antitubercular activity of the synthesized compounds are reported .

作用機序

Target of Action

The primary target of “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as a modulator of the CB2 receptor . By binding to this receptor, it can influence the activity of the receptor and subsequently alter the signaling pathways it is involved in. The exact nature of these interactions and the resulting changes are currently under investigation.

Result of Action

The modulation of the CB2 receptor by “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” can have various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of cancer , indicating that it may have effects on cell proliferation and apoptosis.

将来の方向性

特性

IUPAC Name |

4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRXTODSEMUSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B8085600.png)

![Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-](/img/structure/B8085601.png)

![Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-](/img/structure/B8085624.png)

![B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8085632.png)

![3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8085668.png)